molecular formula C11H11NO2S B2646163 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 303985-14-0

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2646163
CAS No.: 303985-14-0
M. Wt: 221.27
InChI Key: RHCLHKZHXPIUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic ring system known for its diverse pharmacological activities and significant role in medicinal chemistry research . This compound features a 2,6-dimethylphenyl substitution at the 3-position of the TZD ring, a modification that is of high interest in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . The TZD core is extensively investigated for its ability to interact with biological targets. Most notably, TZD derivatives are known to act as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism . Activation of PPARγ by TZDs improves insulin sensitivity, which has established this class as a foundational template for anti-diabetic drug discovery . Pioneering TZDs like pioglitazone share this core structure, highlighting its proven research value . Beyond metabolic diseases, TZD derivatives demonstrate a broad spectrum of biological activities in preclinical research. The scaffold shows significant promise in antimicrobial studies, with some derivatives exhibiting potent activity against various bacterial and fungal strains by potentially targeting enzymes like DNA gyrase . Furthermore, research has highlighted the antioxidant potential of TZDs, where they act as free radical scavengers, and their antiproliferative properties against cancer cell lines . The structural versatility of the TZD ring allows for exploration of these diverse mechanisms, making it a valuable tool for researchers in multiple fields. Applications: This compound is supplied for research purposes such as: 1) Drug Discovery & Medicinal Chemistry: Serving as a key intermediate or lead compound for the synthesis and optimization of new chemical entities targeting PPARγ. 2) Pharmacological Screening: For in vitro and ex vivo evaluation of potential antidiabetic, antimicrobial, antioxidant, and anticancer activities. 3) Structure-Activity Relationship (SAR) Studies: Investigating the influence of the 2,6-dimethylphenyl substituent on potency, selectivity, and physicochemical properties to guide rational drug design. Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is not intended for use in humans, animals, or for diagnostic purposes. Please refer to the product's Certificate of Analysis for specific quality control data and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-4-3-5-8(2)10(7)12-9(13)6-15-11(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCLHKZHXPIUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a suitable dione precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to a diol.

    Substitution: Electrophilic aromatic substitution can occur on the 2,6-dimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione class of compounds characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms along with two carbonyl groups. The structural framework allows for various modifications that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine-2,4-dione derivatives. For instance, compounds derived from this scaffold have been tested against various cancer cell lines:

  • Breast Cancer : A study indicated that certain derivatives inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner .
  • Prostate Cancer : The compound has shown promising results against DU-145 prostate cancer cells using MTT assays to evaluate cell viability .

The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Properties

Thiazolidine-2,4-diones exhibit significant antimicrobial activity against both bacterial and fungal strains. Research has demonstrated that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiazolidine-2,4-Dione Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). They enhance insulin sensitivity in peripheral tissues and regulate glucose metabolism .

Key Mechanisms Include:

  • Increasing adiponectin secretion.
  • Reducing inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).

In Vivo Studies

A notable study investigated the effects of thiazolidinedione derivatives in diabetic rat models induced by streptozotocin. The results showed significant reductions in blood glucose levels when treated with these compounds compared to control groups .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications on the phenyl ring significantly influence biological activity. For example, introducing electron-withdrawing groups such as nitro or halogen at specific positions enhances both anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations: Thiazolidine vs. Oxazolidine Diones

A key structural analog is 3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione (Component II in the cited patent), which replaces the sulfur atom in the thiazolidine ring with oxygen, forming an oxazolidine-2,4-dione core. This substitution alters electronic properties, solubility, and metabolic stability. For example:

  • Oxazolidine diones (e.g., Component II) may offer greater oxidative stability but reduced bioavailability in certain environments .

Substituent Effects: Aryl Group Modifications

The 2,6-dimethylphenyl substituent in the target compound contrasts with the 4-phenoxyphenyl and anilino groups in Component II. These differences influence steric hindrance and electronic interactions:

  • The 4-phenoxyphenyl group in Component II introduces a polar ether linkage, which may improve solubility in aqueous formulations .

Data Table: Key Comparisons

Property 3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione 3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione (Component II)
Core Structure Thiazolidine-2,4-dione (S atom) Oxazolidine-2,4-dione (O atom)
Key Substituents 2,6-Dimethylphenyl 4-Phenoxyphenyl, anilino
Lipophilicity (LogP) Higher (estimated) Lower due to ether linkage
Fungicidal Synergy Not tested in patent Effective in combination with Component I (ratio 30:1 to 1:30)
Stereochemical Sensitivity Likely relevant (inferred from Component I) Not specified in patent

Research Implications and Limitations

Future studies should:

  • Evaluate enantiomeric effects on its bioactivity.
  • Test synergistic ratios with compounds like Component II.
  • Compare metabolic stability in plant or mammalian systems.

The structural insights from the patent provide a foundational framework for such investigations, emphasizing the importance of heterocycle and substituent optimization in agrochemical design.

Biological Activity

3-(2,6-Dimethylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione (TZD) family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antioxidant, anticancer, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered ring system containing nitrogen and sulfur atoms along with two carbonyl groups. The presence of the 2,6-dimethylphenyl group contributes to its unique biological profile.

Antioxidant Activity

Research indicates that TZDs possess notable antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH free radical scavenging assay. The results demonstrated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of thiazolidine-2,4-dione derivatives has been extensively studied. For instance, in vitro assays against DU-145 prostate cancer cell lines showed that this compound exhibits significant antiproliferative effects. The MTT assay results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
DU-14515
MCF-720
HepG225

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. Using the serial tube dilution method, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as several fungal pathogens. Comparative studies highlighted its effectiveness relative to standard antibiotics like cefadroxil and fluconazole .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans12

The biological activities of thiazolidine derivatives are often attributed to their ability to modulate various signaling pathways. For example:

  • Anticancer Mechanism : Induction of apoptosis via intrinsic and extrinsic pathways has been observed in cancer cell lines treated with TZD derivatives .
  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of essential metabolic pathways are proposed mechanisms for the antimicrobial activity .

Case Studies

Several studies have highlighted the therapeutic potential of TZDs:

  • Anticancer Study : A study involving various thiazolidine derivatives reported that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells .
  • Antimicrobial Study : Another research effort focused on synthesizing novel TZD derivatives that exhibited potent activity against resistant bacterial strains. The findings suggested that modifications to the phenyl group significantly enhanced antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,6-dimethylphenyl)-1,3-thiazolidine-2,4-dione, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of thiourea with chloroacetic acid under acidic reflux (e.g., HCl), followed by substitution at the 3-position using 2,6-dimethylphenyl precursors. Key parameters include reaction time (10–12 hours for cyclization), stoichiometric ratios of reagents, and purification via recrystallization (ethanol or methanol). TLC monitoring (Rf ~0.9) and column chromatography are critical for isolating intermediates . Acid catalysis (glacial acetic acid) enhances the formation of the thiazolidinedione core .

Q. Which analytical techniques are most reliable for structural confirmation of this compound derivatives?

  • Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent integration and stereochemistry, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, X-ray analysis resolves π-π stacking in aromatic derivatives, while IR identifies carbonyl stretches (C=O at ~1750 cm⁻¹) .

Q. How can researchers optimize purification of thiazolidinedione derivatives with poor solubility?

  • Methodological Answer : Use mixed-solvent recrystallization (e.g., ethanol-DMF) or gradient column chromatography (silica gel, hexane/ethyl acetate). For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves separation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance target selectivity (e.g., enzyme inhibition vs. receptor binding)?

  • Methodological Answer : Introduce substituents at the 5-position (e.g., arylidenes, pyridyl groups) to modulate steric and electronic effects. For HIV-1 RT inhibition, derivatives with thienyl or aminoethyl groups showed improved docking scores (AutoDock4) and binding to hydrophobic pockets . For antidiabetic activity, benzylidene moieties enhance PPARγ agonism .

Q. What strategies address poor aqueous solubility of this compound in in vivo studies?

  • Methodological Answer : Synthesize prodrugs (e.g., ester or glycoside derivatives) or employ nanoformulations (liposomes, polymeric nanoparticles). Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability without altering activity .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time). For example, anti-tubercular activity discrepancies may arise from differences in Mycobacterium strains (H37Rv vs. clinical isolates) or culture media. Validate results using orthogonal assays (e.g., MIC vs. resazurin microplate) and analyze substituent effects (electron-withdrawing groups enhance anti-TB potency) .

Q. What computational approaches predict the binding mechanism of this compound to therapeutic targets?

  • Methodological Answer : Perform molecular docking (AutoDock, Glide) to identify key interactions (e.g., hydrogen bonds with RT residues Tyr181/Tyr188 ). MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models prioritize derivatives with optimal logP (<3.2) and topological polar surface area (~40 Ų) for membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.